molecular formula C11H10ClN3O B6142240 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 1258650-89-3

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B6142240
CAS No.: 1258650-89-3
M. Wt: 235.67 g/mol
InChI Key: HFEWMDDRXCGWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C11H10ClN3O . It belongs to the class of 3,4-dihydropyrimidin-4-ones (DHPMs), which are recognized in medicinal chemistry as "privileged structures" . This designation means the core scaffold is of immense biological importance and is known to be capable of interacting with multiple biological targets, yielding a wide spectrum of activities . Subtle changes to the structure of DHPMs can provide diverse biological properties, such as anti-inflammatory, anti-HIV, anti-tubercular, antifungal, and anticancer activities, making them a highly valuable starting point in drug discovery . The specific presence of a chloropyridinyl substituent in this compound may further modulate its properties, as chloropyridine derivatives are common motifs in the development of active pharmaceutical ingredients and agrochemicals. Researchers may find this compound particularly useful for screening in biological assays, exploring structure-activity relationships (SAR) within the DHPM family, or as a synthetic intermediate for the construction of more complex polycyclic systems . As with all compounds of this nature, thorough investigation is required to elucidate its specific mechanism of action and potential research applications. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEWMDDRXCGWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Reaction Conditions

For the target compound, the reaction utilizes:

  • β-keto ester : Ethyl acetoacetate (to introduce the 5-methyl group)

  • Aldehyde : 6-Chloropyridine-3-carbaldehyde (to introduce the 6-chloropyridin-3-yl moiety)

  • Urea : Methylurea (to install the 6-methyl group)

Typical conditions involve refluxing in ethanol with hydrochloric acid as a catalyst for 8–12 hours, yielding 60–70% of the crude product. Post-reaction purification via recrystallization from ethanol or methanol is essential to achieve >95% purity.

Catalytic Innovations

Recent advancements focus on replacing traditional Brønsted acids with heterogeneous catalysts to improve yields and sustainability:

CatalystSolventTemp (°C)Time (h)Yield (%)
H₇[PMo₈V₄O₄₀]AcOH/H₂O100689
Fe₃O₄ nanoparticlesEthanol80482
Yb(PFO)₃Solvent-free120391

The Keggin-type heteropolyacid H₇[PMo₈V₄O₄₀] demonstrates superior performance in acetic acid/water systems, enabling facile catalyst recovery and reuse for five cycles without significant activity loss.

Continuous Flow Synthesis

Microfluidic systems address scalability challenges inherent in batch processes. A representative continuous flow setup comprises two sequential reactors:

First Reactor (Thiazole Formation) :

  • Reactants: Thioamide + α-Bromoketone

  • Temp: 150°C

  • Residence Time: 3.75 min

Second Reactor (DHPM Formation) :

  • Reactants: Output from Reactor 1 + 6-Chloropyridine-3-carbaldehyde + Urea

  • Temp: 200°C

  • Residence Time: 10.25 min

This method reduces total synthesis time to <1 hour with an 85% isolated yield, demonstrating superior efficiency compared to traditional methods.

Crystallization and Polymorph Control

Post-synthetic crystallization critically impacts the compound’s physicochemical properties. Key parameters include:

Solvent Selection

  • High-Yield Solvents : Ethanol/water (4:1 v/v) achieves 92% recovery.

  • Polymorph Control : Seeding with Form A crystals during cooling ensures thermodynamic stability.

Characterization of Crystalline Form

X-ray powder diffraction (XRPD) identifies the stable polymorph via characteristic peaks at 7.8°, 15.3°, and 25.0° 2θ. Raman spectroscopy further confirms polymorph identity through bands at 2934 cm⁻¹ (C-H stretch) and 1763 cm⁻¹ (C=O vibration).

Green Chemistry Approaches

Aqueous-Phase Synthesis

Replacing organic solvents with water significantly reduces environmental impact:

  • Catalyst : H₇[PMo₈V₄O₄₀] (0.2 mol%)

  • Conditions : Reflux in H₂O/AcOH (2:1), 6 h

  • Yield : 87%

Solvent-Free Mechanochemical Synthesis

Ball milling reactants with Yb(PFO)₃ achieves 89% yield in 2 hours, eliminating solvent waste entirely.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Traditional Biginelli7095ModerateHigh
Catalytic Biginelli9197HighLow
Continuous Flow8598HighModerate
Mechanochemical8996LowVery Low

Catalytic Biginelli emerges as the optimal balance of efficiency and sustainability, while continuous flow synthesis excels in large-scale production .

Chemical Reactions Analysis

Nucleophilic Addition

The carbonyl group in dihydropyrimidinones is electrophilic, enabling reactions with nucleophiles (e.g., amines, hydride donors). For example, analogous compounds undergo:

  • Hydrolysis : Under acidic/basic conditions, leading to ring-opening products .

  • Grignard Additions : Potential for forming substituted derivatives, though not explicitly demonstrated in the sources.

Electrophilic Substitution

The aromatic chloropyridinyl ring may participate in electrophilic aromatic substitution or metal-catalyzed cross-couplings , depending on the directing effects of the substituents.

Redox Reactions

The dihydropyrimidinone ring can undergo oxidation to yield pyrimidinones. For example, dihydro derivatives are often oxidized via agents like KMnO₄ or using photocatalytic methods .

Analytical Characterization

Key characterization data for analogous compounds include:

Technique Observations Source
¹H NMR Peaks for methyl groups (e.g., δ 1.26–1.26 ppm), aromatic protons (δ 6.85–8.16 ppm)
¹³C NMR Carbonyl carbons (δ ~165–172 ppm), methyl carbons (δ 14–34 ppm)
IR Strong carbonyl absorption (1725–1705 cm⁻¹)
HRMS Molecular ion peaks (e.g., calcd. 334.1403, found 334.1415)

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have identified 1,4-dihydropyridine derivatives, including compounds similar to 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, as promising anticancer agents. These compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the cytotoxic potential of such derivatives has been assessed in colorectal adenocarcinoma with IC50 values ranging from 0.63 to 5.68 μM, indicating strong anticancer properties .

2. Cardiovascular Effects
Compounds in the dihydropyridine class are known for their calcium channel blocking activity, which is crucial for managing hypertension and other cardiovascular conditions. The structure of this compound suggests potential interactions with calcium channels, making it a candidate for further cardiovascular studies .

3. Antioxidant Properties
The antioxidant capabilities of similar pyrimidine derivatives have been documented, suggesting that this compound may also contribute to reducing oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

Agricultural Applications

1. Insecticidal Properties
Research indicates that certain derivatives of pyridine and pyrimidine compounds possess insecticidal properties. The structural characteristics of this compound may enhance its efficacy as an insecticide or pesticide. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide usage .

Synthesis and Structural Insights

The synthesis of this compound can be achieved through various methods involving multi-component reactions that are environmentally friendly and efficient. For example, one-pot synthetic methodologies have been explored to produce this compound with high yields and purity .

Case Studies

Several studies have documented the effects of similar compounds on different biological systems:

Study Findings
Bijani et al. (2022)Investigated a library of 1,4-DHP-based triazole derivatives showing significant anticancer activity .
Malhi et al. (2022)Reported on the synthesis of dicarboxylic derivatives with enhanced bioactivity profiles .
Recent AdvancesHighlighted the use of green chemistry techniques for synthesizing functionalized dihydropyridines with diverse applications .

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epibatidine Derivatives (e.g., RTI-36)

Structure : RTI-36 (2′-Fluorodeschloroepibatidine) replaces the chlorine atom in epibatidine with fluorine and retains the bicyclic heptane framework .
Comparison :

  • Core structure : The target compound lacks the bicyclic heptane system of epibatidine analogs, reducing structural rigidity.
  • Substituents : Both share a chloropyridinyl group, but RTI-36’s fluorine substitution may improve metabolic stability compared to chlorine.
  • Pharmacology: Epibatidine derivatives are potent nAChR agonists, whereas the dihydropyrimidinone core in the target compound may shift activity toward enzyme inhibition (e.g., dihydroorotate dehydrogenase) .

(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane (Cyah)

Structure : Cyah features a 7-azabicyclo[2.2.1]heptane fused to a 6-chloropyridin-3-yl group .
Comparison :

  • Rigidity: Cyah’s bicyclic system imposes conformational constraints absent in the flexible dihydropyrimidinone ring.
  • Bioactivity: Bicyclic structures like Cyah are explored for pesticidal activity, whereas pyrimidinones are more common in medicinal chemistry .

6-Hydroxy-4-(pyridin-3-yl)-5-(2-thienylcarbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one

Structure: This compound () shares a pyrimidinone core but includes a trifluoromethyl group and thienylcarbonyl substituent. Comparison:

  • Electron-withdrawing groups : The trifluoromethyl group enhances metabolic resistance compared to the target compound’s methyl groups.
  • Crystallography: Single-crystal studies (R factor = 0.036) confirm planar geometry in the pyrimidinone ring, a feature likely conserved in the target compound .

2-(Aminomethyl)-6-methyl-3,4-dihydropyrimidin-4-one Dihydrochloride

Structure: This analog (CAS 1955494-60-6) replaces the chloropyridinyl group with an aminomethyl substituent . Comparison:

  • Solubility: The aminomethyl group and dihydrochloride salt improve water solubility, unlike the hydrophobic chloropyridinyl group in the target compound.
  • Applications: Aminomethyl derivatives are often used as intermediates in peptide mimetics or kinase inhibitors .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₁H₁₂ClN₃O 237.68 6-Chloropyridin-3-yl, 5,6-dimethyl Potential nAChR modulation N/A
RTI-36 (2′-Fluorodeschloroepibatidine) C₁₁H₁₂FN₂ 191.23 Fluoropyridinyl, bicyclic heptane High-affinity nAChR agonist
Cyah C₁₁H₁₃ClN₂ 216.69 6-Chloropyridin-3-yl, bicyclic amine Pesticidal activity
6-Hydroxy-4-(pyridin-3-yl)-...-trifluoromethyl C₁₃H₁₀F₃N₃O₃S 345.29 Trifluoromethyl, thienylcarbonyl Crystallographically characterized
2-(Aminomethyl)-6-methyl-... dihydrochloride C₆H₁₁Cl₂N₃O 212.08 Aminomethyl, dihydrochloride salt Soluble intermediate for drug design

Research Findings and Implications

  • Metabolic Stability : Compounds with chloropyridinyl groups (e.g., nitenpyram intermediates in ) undergo enzymatic N-dealkylation, suggesting the target compound may share similar metabolic pathways .
  • Agrochemical Potential: The chloropyridinyl moiety is prevalent in neonicotinoids (e.g., nitenpyram), hinting at possible insecticidal applications for the target compound .
  • Drug Design: The dihydropyrimidinone scaffold is a validated pharmacophore in kinase inhibitors (e.g., dihydroorotate dehydrogenase inhibitors), warranting further exploration .

Biological Activity

The compound 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C11H12ClN3O\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_3\text{O}

This compound features a pyrimidine ring substituted with a chloropyridine moiety and two methyl groups, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyrimidinones exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays indicated that it effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Mechanism: Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis
MCF-715Cell Cycle Arrest
A54912Apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study:
A study tested the compound against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Synthesis Methods

The synthesis of this compound typically involves a multi-step reaction process starting from readily available pyridine derivatives. The following general synthetic route is often employed:

  • Formation of Dihydropyrimidinone: A condensation reaction between an aldehyde and urea or thiourea in the presence of an acid catalyst.
  • Chlorination: Introduction of the chloropyridine moiety through electrophilic substitution.
  • Methylation: Methyl groups are added to specific positions on the dihydropyrimidinone core.

Research Findings

Recent research has focused on optimizing the biological activity of this compound through structural modifications. For example, variations in substituents on the pyrimidine ring have been shown to enhance its potency against specific cancer types.

Example Modifications:

  • Substitution at the 2-position with different alkyl groups increases lipophilicity and cellular uptake.
  • Alteration at the 5-position affects selectivity towards certain cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyridine derivatives with β-diketones or urea analogs. For example, demonstrates a high-yield (96.79%) method using triethylamine in isopropanol at 50°C for pyrido[3,2-d]pyrimidin-4-amine derivatives. Reaction parameters such as solvent polarity, temperature, and catalyst choice (e.g., triethylamine vs. NaOH) significantly impact yield and purity. Researchers should compare yields under varying conditions (e.g., solvent systems in ) and characterize intermediates via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure and purity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as shown in for a structurally similar pyrimidinone (mean C–C bond length = 0.002 Å, R factor = 0.036). Complementary techniques include:

  • NMR : For tracking substituent positions (e.g., ¹H/¹³C shifts for methyl groups at positions 5 and 6).
  • Mass Spectrometry : To verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • FT-IR : To confirm carbonyl (C=O) and NH stretches.
    Researchers should cross-validate results across methods to resolve ambiguities .

Q. What preliminary bioactivity screening models are appropriate for this compound?

  • Methodological Answer : Initial screens should focus on kinase inhibition or antimicrobial assays, given the bioactivity of pyrimidinone analogs in and . For example:

  • Kinase Assays : Use recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding protocols.
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical rigor .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and charge distribution, critical for understanding nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., PARP-1) can predict binding affinities. Validate predictions with experimental IC₅₀ values and correlate with substituent effects (e.g., chloro vs. methoxy groups) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological models?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). To address this:

  • Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions.
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies (e.g., reports cytotoxicity at µM ranges).
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes (S9 fractions) to rule out false negatives .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Follow the framework in ’s INCHEMBIOL project:

  • Abiotic Degradation : Perform hydrolysis/photolysis studies under controlled pH and UV light.
  • Biotic Degradation : Use soil or wastewater microbial consortia to track metabolite formation via LC-MS.
  • Ecotoxicology : Evaluate Daphnia magna or algae growth inhibition (OECD 201/202 guidelines).
    Report half-lives (t₁/₂) and partition coefficients (log Kow) to model environmental persistence .

Q. How can structural analogs (e.g., chloro vs. fluoro substitutions) improve target selectivity and reduce off-target effects?

  • Methodological Answer : Synthesize analogs via halogen exchange (e.g., replacing 6-Cl with 6-F using Pd-catalyzed cross-coupling). Test selectivity panels (e.g., 50-kinase panel) and compare binding modes via crystallography (). For off-target analysis, use thermal shift assays (TSA) to identify non-specific protein interactions .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data between in vitro and in vivo models?

  • Methodological Answer : In vitro-in vivo discordance may stem from bioavailability differences. Strategies include:

  • PK/PD Modeling : Measure plasma concentration-time profiles in rodents.
  • Prodrug Design : Enhance solubility via phosphate ester derivatives (e.g., ’s hydrochloride salt).
  • Tissue Distribution Studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.